4-(2-aminoanilino)-2-cyano-5-nitrophenyl cyanide
Overview
Description
4-(2-aminoanilino)-2-cyano-5-nitrophenyl cyanide is an organic compound with a complex structure that includes amino, cyano, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-aminoanilino)-2-cyano-5-nitrophenyl cyanide typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by a series of substitution reactions to introduce the amino and cyano groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and substitution reactions. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving the efficiency of the process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(2-aminoanilino)-2-cyano-5-nitrophenyl cyanide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-(2-aminoanilino)-2-cyano-5-nitrophenyl cyanide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism by which 4-(2-aminoanilino)-2-cyano-5-nitrophenyl cyanide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-aminoanilino)pyridine
- 4-(2-aminoanilino)-2-benzylthiopyrimidine
- 4-(2-aminoethyl)piperidine
Uniqueness
4-(2-aminoanilino)-2-cyano-5-nitrophenyl cyanide is unique due to the presence of both cyano and nitro groups, which confer distinct chemical reactivity and potential for diverse applications. Compared to similar compounds, it offers a broader range of chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
4-(2-aminoanilino)-5-nitrobenzene-1,2-dicarbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O2/c15-7-9-5-13(14(19(20)21)6-10(9)8-16)18-12-4-2-1-3-11(12)17/h1-6,18H,17H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZGALQFXLXNDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)NC2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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